molecular formula C13H15N5O B2428227 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)nicotinamide CAS No. 1796993-75-3

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)nicotinamide

Cat. No.: B2428227
CAS No.: 1796993-75-3
M. Wt: 257.297
InChI Key: ZCANOPXFHRORBH-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)nicotinamide is a synthetic compound of interest in medicinal chemistry, featuring a molecular hybrid of a nicotinamide and a 4-(dimethylamino)pyrimidine scaffold. The structure combines two privileged motifs in drug discovery: the nicotinamide moiety is a well-known pharmacophore with diverse biological roles, often serving as a critical component of enzyme co-factors , while the pyrimidine ring is a fundamental building block in nucleic acids and a common structure in many therapeutic agents . Pyrimidine-based compounds are extensively researched for a wide spectrum of activities, including as anti-infectives and anticancer agents, due to their ability to interact with a variety of biological targets and often improve pharmacokinetic properties . Compounds with structurally similar N-arylpyrimidine-amine and nicotinamide motifs have been investigated as inhibitors of specific targets. For instance, research on N-(2-aminopyridin-4-ylmethyl)nicotinamide derivatives has identified potent and orally bioavailable inhibitors of the sodium-calcium exchanger (NCX), a target for treating heart failure and ischemia-reperfusion injury . Furthermore, molecular frameworks combining pyrimidine and other aromatic systems are frequently explored in oncology research, such as in compounds targeting kinases like PDGFRα or mTOR . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-18(2)12-5-7-15-11(17-12)9-16-13(19)10-4-3-6-14-8-10/h3-8H,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCANOPXFHRORBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)nicotinamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-chloropyrimidine with dimethylamine under controlled conditions.

    Attachment of the Nicotinamide Moiety: The nicotinamide group is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with nicotinamide in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)nicotinamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: The compound is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.

    Nicotinamide Derivatives: Compounds with similar nicotinamide moieties but different substituents on the pyrimidine ring.

Uniqueness

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)nicotinamide is unique due to its specific combination of a dimethylamino-substituted pyrimidine ring and a nicotinamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula: C₁₃H₁₅N₅O
  • Molecular Weight: 257.29 g/mol
  • CAS Number: 1796993-75-3

The compound features a pyrimidine ring substituted with a dimethylamino group and a nicotinamide moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator of these targets, influencing various metabolic pathways and signal transduction mechanisms.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Interaction: It may modulate receptor activity, leading to altered cellular responses.
  • Signal Transduction Pathways: The compound can influence key pathways related to cell growth and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound against various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 Value (µM)Effect
MCF-715.4Cytotoxic
A54912.7Cytotoxic

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Preliminary results indicate that it exhibits activity against resistant bacterial strains, which is crucial in the context of rising antibiotic resistance.

Case Studies

  • Study on Anticancer Activity:
    A study conducted by researchers at MDPI evaluated several pyrimidine derivatives, including this compound). The results showed that this compound inhibited the growth of MCF-7 cells through apoptosis induction, confirmed by flow cytometry and ROS detection assays.
  • Research on Antibacterial Properties:
    Another investigation focused on the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed significant inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections.

Q & A

Q. How to address discrepancies between in vitro and in vivo efficacy?

  • Factors :
  • Poor bioavailability due to first-pass metabolism.
  • Off-target effects in complex biological systems.
  • Mitigation :
  • Conduct microsomal stability assays (human/rat liver microsomes).
  • Use isotopic labeling (e.g., 14C) to track metabolite formation .

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